Cas no 26705-11-3 (2-Naphthalenecarboxylicacid, 3-hydroxy-, 2-[(3-hydroxy-2-naphthalenyl)carbonyl]hydrazide)

2-Naphthalenecarboxylicacid, 3-hydroxy-, 2-[(3-hydroxy-2-naphthalenyl)carbonyl]hydrazide structure
26705-11-3 structure
Product Name:2-Naphthalenecarboxylicacid, 3-hydroxy-, 2-[(3-hydroxy-2-naphthalenyl)carbonyl]hydrazide
Numero CAS:26705-11-3
MF:C22H16N2O4
MW:372.373445510864
CID:288764
PubChem ID:496893
Update Time:2025-04-19

2-Naphthalenecarboxylicacid, 3-hydroxy-, 2-[(3-hydroxy-2-naphthalenyl)carbonyl]hydrazide Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Naphthalenecarboxylicacid, 3-hydroxy-, 2-[(3-hydroxy-2-naphthalenyl)carbonyl]hydrazide
    • 3-hydroxy-N'-(3-hydroxynaphthalene-2-carbonyl)naphthalene-2-carbohydrazide
    • 26705-11-3
    • SCHEMBL13345885
    • H0WP5O2BFN
    • HYDRAZINE, 1,2-BIS(3-HYDROXY-2-NAPHTHOYL)-
    • 3-hydroxy-N'-[(3-hydroxynaphthalen-2-yl)carbonyl]naphthalene-2-carbohydrazide
    • DTXSID20181209
    • VZBARFGYBWISPW-UHFFFAOYSA-N
    • 2-naphthalenecarboxylic acid, 3-hydroxy-, 2-[(3-hydroxy-2-naphthalenyl)carbonyl]hydrazide
    • NSC702379
    • 1,2-BIS(3-HYDROXY-2-NAPHTHOYL)HYDRAZINE
    • NSC-702379
    • NSC 702379
    • 3-Hydroxy-N'-(3-hydroxy-2-naphthoyl)-2-naphthohydrazide
    • 2-NAPHTHALENECARBOXYLIC ACID, 3-HYDROXY-, 2-((3-HYDROXY-2-NAPHTHALENYL)CARBONYL)HYDRAZIDE
    • SC-23
    • UNII-H0WP5O2BFN
    • Inchi: 1S/C22H16N2O4/c25-19-11-15-7-3-1-5-13(15)9-17(19)21(27)23-24-22(28)18-10-14-6-2-4-8-16(14)12-20(18)26/h1-12,25-26H,(H,23,27)(H,24,28)
    • Chiave InChI: VZBARFGYBWISPW-UHFFFAOYSA-N
    • Sorrisi: OC1C=C2C=CC=CC2=CC=1C(NNC(C1=C(C=C2C=CC=CC2=C1)O)=O)=O

Proprietà calcolate

  • Massa esatta: 372.11108
  • Massa monoisotopica: 372.111007
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 2
  • Complessità: 533
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 98.7
  • XLogP3: 5.3

Proprietà sperimentali

  • Densità: 1.415
  • Punto di ebollizione: 740.8°Cat760mmHg
  • Punto di infiammabilità: 401.8°C
  • Indice di rifrazione: 1.756
  • PSA: 98.66
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited